molecular formula C19H19FN2O3S B2879752 1-(2,6-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 862826-81-1

1-(2,6-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2879752
CAS No.: 862826-81-1
M. Wt: 374.43
InChI Key: IHCMYHCNMWAUDD-UHFFFAOYSA-N
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Description

1-(2,6-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a chemical compound supplied for research purposes. The 4,5-dihydro-1H-imidazole (imidazoline) core structure is a known scaffold in medicinal chemistry . Compounds featuring imidazole or related heterocycles are frequently investigated for their potential to interact with various biological targets, and they represent important structures in modern drug discovery . The specific structure of this compound, which includes a 2,6-dimethoxybenzoyl group and a (4-fluorophenyl)methyl]sulfanyl moiety, suggests it is a candidate for inclusion in targeted research screenings. Researchers are advised to consult the Certificate of Analysis for detailed specifications including purity and structural confirmation data. This product is labeled "For Research Use Only" and must not be administered to humans or used for any diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-24-15-4-3-5-16(25-2)17(15)18(23)22-11-10-21-19(22)26-12-13-6-8-14(20)9-7-13/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCMYHCNMWAUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,6-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps, typically starting with the preparation of the core imidazole structure. The reaction conditions often include the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,6-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents (Position) Key Differences Pharmacological Relevance Reference
Xylometazoline Hydrochloride 2-[[4-(tert-Butyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-1H-imidazole Lacks sulfanyl group and benzoyl acylation; features tert-butyl and methyl groups. Adrenergic agonist (vasoconstrictor)
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrochloride 2-{[(4-Fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Missing 1-(2,6-dimethoxybenzoyl) group; simpler imidazoline structure. Intermediate for further derivatization
2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles Varied 4-substituents (e.g., Cl, Br, F, OMe) on phenyl at position 2 Fully aromatic imidazole core; lacks sulfanyl and acyl groups. Antifungal, anti-inflammatory activities
Montelukast derivatives Sulfanyl-linked quinoline and cyclopropane groups Complex sulfanyl-alkyl chains; unrelated to imidazoline core. Leukotriene receptor antagonists

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 4-fluorobenzylsulfanyl group increases logP compared to non-fluorinated analogues (e.g., xylometazoline). The 2,6-dimethoxybenzoyl group may enhance solubility via polar interactions .
  • Bioactivity : Fluorinated imidazolines often exhibit enhanced CNS penetration and receptor binding. The sulfanyl linkage could modulate metabolic stability compared to ether or amine linkages in xylometazoline .
  • Toxicity : Imidazoline derivatives with bulky substituents (e.g., tert-butyl in xylometazoline) show lower acute toxicity than smaller analogues, suggesting the target compound’s dimethoxy group may improve safety .

Crystallographic and Analytical Data

  • Structural Validation : Tools like SHELX and ORTEP-3 are critical for confirming the imidazoline core and substituent geometry .
  • Spectroscopic Characterization: IR and NMR data for the target compound would show distinct signals for methoxy (δ ~3.8 ppm), fluorophenyl (δ ~7.0–7.3 ppm), and sulfanyl (δ ~4.2 ppm for SCH2) groups, differentiating it from non-acylated or non-fluorinated analogues .

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